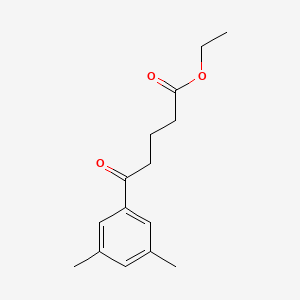

Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate

Vue d'ensemble

Description

Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 3,5-dimethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-dimethylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality ester.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Reduction: 5-(3,5-Dimethylphenyl)-5-hydroxyvalerate.

Substitution: 3,5-Dimethyl-4-nitrophenyl-5-oxovalerate (nitration product).

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C16H22O4

- Molecular Weight : 278.34 g/mol

- Appearance : Off-white powder

The compound features an ester functional group, a ketone, and a substituted aromatic ring, which contribute to its unique chemical reactivity and biological activities.

Chemistry

Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The aromatic ring can participate in electrophilic substitution reactions.

These reactions make it valuable in synthetic organic chemistry for developing new compounds with desired properties.

Biology

The compound has been studied for its potential biological activity, particularly its interactions with enzymes. Research indicates that it may exhibit anti-inflammatory and analgesic properties. For example:

- A study demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential use as a non-steroidal anti-inflammatory drug (NSAID) alternative .

- Preliminary studies indicate that it could modulate inflammatory mediators and pain pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .

Medicine

This compound is being investigated for its therapeutic properties:

- Anti-inflammatory Effects : Research has shown that this compound can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis .

- Pharmacokinetics : Studies on its absorption, distribution, metabolism, and excretion (ADME) profile indicate favorable bioavailability in animal models .

Study on Enzyme Inhibition

A significant study focused on the inhibition of cyclooxygenase enzymes by this compound revealed a substantial reduction in COX activity. This finding supports its potential application as an NSAID alternative .

Pharmacokinetics Study

Research detailing the pharmacokinetics of this compound highlighted its favorable bioavailability profiles in animal models. This suggests that it could be developed into a therapeutic agent for treating inflammatory conditions .

Mécanisme D'action

The mechanism of action of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by its specific use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 5-phenyl-5-oxovalerate: Similar structure but lacks the 3,5-dimethyl substitution on the phenyl ring.

Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 5-(4-methylphenyl)-5-oxovalerate: Similar structure but with a single methyl substitution on the phenyl ring.

Uniqueness: this compound is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This substitution pattern can affect the compound’s interactions with other molecules and its overall stability.

Activité Biologique

Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C15H20O3

- Molar Mass : 248.32 g/mol

- CAS Number : 898751-72-9

This compound features an ester functional group and a phenyl ring substituted with two methyl groups, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 5-(3,5-dimethylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing to ensure complete conversion. In industrial applications, continuous flow reactors are utilized for better control and yield enhancement.

Key Reactions

- Oxidation : Converts the compound into corresponding carboxylic acids or ketones.

- Reduction : The ester can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

- Substitution : The aromatic ring can undergo electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which may modulate enzyme activities or receptor interactions. These interactions are crucial for influencing biochemical pathways related to inflammation and other physiological processes.

Potential Applications

- Medicinal Chemistry : The compound serves as a precursor for developing pharmaceuticals with potential anti-inflammatory or anticancer properties.

- Biological Studies : It is utilized in studies investigating the effects of esters on biological systems, particularly in enzyme-catalyzed reactions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate | C15H20O3 | Different substitution pattern on the aromatic ring |

| Ethyl 5-(2-methylphenyl)-5-oxovalerate | C14H18O3 | Lacks dimethyl substitution; shorter carbon chain |

| Mthis compound | C14H18O3 | Methyl ester group instead of ethyl |

The presence of two methyl groups on the phenyl ring enhances its chemical reactivity and may affect its interactions with biological targets compared to these similar compounds.

Propriétés

IUPAC Name |

ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUMDPFVFQREGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645556 | |

| Record name | Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-72-9 | |

| Record name | Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.